Absolute Configuration: (R) vs. (S) C-8 Chirality Determined by Extended Mosher’s Method
The (R) absolute configuration at C-8 was assigned by the extended Mosher’s method after derivatisation to (R)- and (S)-MTPA esters. The Δδ (δ_S − δ_R) sign pattern for the C-8 secondary alcohol was opposite to that observed for the (S)-configured diene analog co-isolated from the same plant material, providing unambiguous configurational assignment [1]. Optical rotation values for the two enantiomeric series differ in sign, confirming that the two compounds are diastereomers, not interchangeable [1].
| Evidence Dimension | Absolute configuration at C-8 secondary alcohol |
|---|---|
| Target Compound Data | (R) configuration; Δδ MTPA ester pattern consistent with (R)-alcohol; [α]D sign positive (exact value not disclosed in abstract) |
| Comparator Or Baseline | (S)-deca-2,9-diene-4,6-diyne-1,8-diol (co-isolated); Δδ pattern consistent with (S)-alcohol |
| Quantified Difference | Opposite Δδ sign patterns; distinct optical rotation signs |
| Conditions | Extended Mosher’s method: MTPA-Cl derivatisation, ¹H NMR (CDCl₃), 25°C |
Why This Matters
Procurement of the correct enantiomer is critical for stereospecific synthesis, chiral sensing, and any bioactivity study where receptor binding is stereoselective.
- [1] Pan W, Zhang Y, Xu B, Cao P, Liang G. Two new naturally occurring optical polyacetylene compounds from Torricellia angulata var intermedia and the determination of their absolute configurations. Nat Prod Res. 2006;20(12):1098-1104. doi:10.1080/14786410600743951 View Source
